N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide
CAS No.: 89317-02-2
Cat. No.: VC15937177
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89317-02-2 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | N-(6-cyano-2,2-dimethylchromen-4-yl)acetamide |
| Standard InChI | InChI=1S/C14H14N2O2/c1-9(17)16-12-7-14(2,3)18-13-5-4-10(8-15)6-11(12)13/h4-7H,1-3H3,(H,16,17) |
| Standard InChI Key | ASLDLHGAODLNBR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(OC2=C1C=C(C=C2)C#N)(C)C |
Introduction
Structural and Molecular Properties
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide (CAS No. 89317-02-2) belongs to the cyanoacetamide class, with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol. Its IUPAC name, N-(6-cyano-2,2-dimethylchromen-4-yl)acetamide, reflects the chromene ring system substituted with dimethyl groups at the 2-position, a cyano group at the 6-position, and an acetamide moiety at the 4-position. The canonical SMILES representation, CC(=O)NC1=CC(OC2=C1C=C(C=C2)C#N)(C)C, underscores its stereochemical configuration.
Synthesis and Reaction Pathways
Industrial Synthesis
The synthesis of N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide typically involves solvent-free reactions between substituted aryl amines and alkyl cyanoacetates. For instance, the reaction of 6-amino-2,2-dimethyl-2H-chromene with methyl cyanoacetate under thermal conditions yields the target compound with minimal byproducts. Industrial methods prioritize cost-effectiveness, often employing ethyl cyanoacetate due to its higher reactivity and lower volatility.
Table 1: Representative Synthesis Conditions
| Reactant | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 6-Amino-2,2-dimethylchromene | Solvent-free | None | 80°C | 85–90 |
| Ethyl cyanoacetate | DMF | TEA | 120°C | 78–82 |
TEA = Triethylamine; DMF = Dimethylformamide
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the cyanoacetate. The dimethyl groups on the chromene scaffold stabilize the intermediate through steric hindrance, preventing undesired side reactions. Microwave-assisted synthesis has been explored to reduce reaction times, achieving yields comparable to conventional methods.
Chemical Reactivity and Derivatives
Condensation Reactions
The active hydrogen on the cyanoacetamide’s carbonyl group enables condensation with aldehydes or ketones, forming heterocycles such as thiophenes and pyrroles. For example, reaction with phenyl isothiocyanate in DMF yields a thiophene derivative with demonstrated antimicrobial activity.
Substitution Reactions
The acetamide’s NH group undergoes substitution with electrophiles like phenacyl bromide, producing derivatives with enhanced lipophilicity. These modifications are critical for optimizing pharmacokinetic properties in drug design.
Table 2: Common Derivatives and Their Applications
| Derivative | Reaction Partner | Application |
|---|---|---|
| Thiophene-2-carboxamide | Phenyl isothiocyanate | Antimicrobial agents |
| Pyrrolo[3,4-c]chromene | Ethyl acetoacetate | Anticancer research |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Its chromene core mimics natural coumarins, enabling selective targeting of biological pathways .
Material Science
Derivatives functionalized with electron-withdrawing groups exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs).
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